Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes an amino group, two nitro groups, and a carboxylate ester group attached to a benzothiophene ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzothiophene derivative, followed by the introduction of an amino group and esterification. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
For example, the nitration step may involve the use of concentrated nitric acid and sulfuric acid as a catalyst, while the introduction of the amino group could be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative. The final esterification step might involve the use of methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Additionally, industrial production would incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups like amino and nitro groups can influence its binding affinity and specificity for these targets, affecting its overall efficacy and safety profile.
Comparison with Similar Compounds
Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group instead of nitro groups, which can significantly alter its chemical properties and reactivity.
3-Amino-4-methylthiophene-2-carboxylate:
Methyl 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylate: Similar structure but with different substituents, leading to variations in chemical behavior and uses.
Properties
IUPAC Name |
methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O6S/c1-19-10(14)9-8(11)7-5(13(17)18)2-4(12(15)16)3-6(7)20-9/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERYALREBTVTQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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